2-Methoxypyridine-3,5-dicarbonitrile
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Overview
Description
2-Methoxypyridine-3,5-dicarbonitrile is an organic compound with the molecular formula C8H5N3O It is a derivative of pyridine, featuring methoxy and dicarbonitrile functional groups at the 2, 3, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxypyridine-3,5-dicarbonitrile can be synthesized through a one-pot multicomponent approach using inexpensive starting materials. The process involves the reaction of 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Methoxypyridine-3,5-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Methoxypyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules. These interactions can influence various biochemical and physiological processes, making it a valuable tool in research and development .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: These compounds share a similar pyridine backbone but differ in functional groups, leading to distinct chemical properties and applications.
Pyridine-3,5-dicarboxylic acid derivatives: These compounds have carboxylic acid groups instead of dicarbonitrile groups, resulting in different reactivity and uses.
Uniqueness
2-Methoxypyridine-3,5-dicarbonitrile is unique due to its specific combination of methoxy and dicarbonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .
Properties
IUPAC Name |
2-methoxypyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c1-12-8-7(4-10)2-6(3-9)5-11-8/h2,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIYFDARJSXLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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